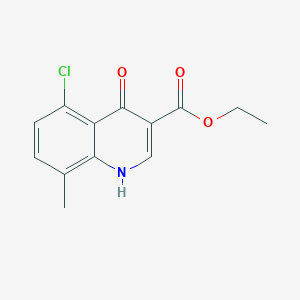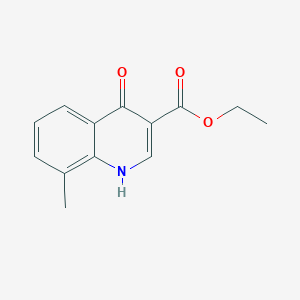
(1-Adamantylthio)acetic acid
Descripción general
Descripción
“(1-Adamantylthio)acetic acid” is a chemical compound with the CAS Number: 95769-28-1 and a linear formula of C12H18O2S . The IUPAC name for this compound is (1-adamantylsulfanyl)acetic acid .
Molecular Structure Analysis
The molecular structure of “(1-Adamantylthio)acetic acid” is represented by the InChI code: 1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) . The molecular weight of this compound is 226.34 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Adamantylthio)acetic acid” include a molecular weight of 226.34 . The compound has a linear formula of C12H18O2S .Aplicaciones Científicas De Investigación
Synthesis of Adamantane Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Adamantane derivatives, including “(1-Adamantylthio)acetic acid”, are of significant interest in organic chemistry due to their high reactivity. This reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
- Results or Outcomes : The synthesis of adamantane derivatives has led to the development of new materials based on natural and synthetic nanodiamonds .
Synthesis of Sterically Hindered Ketene
- Scientific Field : Organic Chemistry
- Summary of Application : “(1-Adamantylthio)acetic acid” can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene .
- Methods of Application : “(1-Adamantylthio)acetic acid” can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst .
- Results or Outcomes : This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
Synthesis of High-Energy Fuels and Oils
- Scientific Field : Energy Science
- Summary of Application : Adamantane derivatives, including “(1-Adamantylthio)acetic acid”, can be used in the synthesis of high-energy fuels and oils .
- Methods of Application : The specific methods of application in this field are not detailed in the available literature .
- Results or Outcomes : The development of high-energy fuels and oils could potentially lead to more efficient energy production .
Synthesis of Bioactive Compounds
- Scientific Field : Medicinal Chemistry
- Summary of Application : “(1-Adamantylthio)acetic acid” can be used in the synthesis of bioactive compounds .
- Methods of Application : The specific methods of application in this field are not detailed in the available literature .
- Results or Outcomes : The synthesis of bioactive compounds could potentially lead to the development of new pharmaceuticals .
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : Certain adamantylthio derivatives have shown antimicrobial activity .
- Methods of Application : The specific methods of application in this field are not detailed in the available literature .
- Results or Outcomes : For example, 1-acetyl-2-(1-adamantylthio)-3,4-diacetoxy-1,2,3,4-tetrahydropyridine has been found to inhibit the growth of Streptococcus pyogenes and Moraxella catarrhalis with a minimum inhibitory concentration (MIC) of 32 μg/mL .
Synthesis of Dicarboxylate
- Scientific Field : Organic Chemistry
- Summary of Application : “(1-Adamantylthio)acetic acid” can be used as a starting material in the synthesis of dicarboxylate .
- Methods of Application : The specific methods of application in this field are not detailed in the available literature .
- Results or Outcomes : The dicarboxylate was formed in a yield of 57% .
Propiedades
IUPAC Name |
2-(1-adamantylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIQLZIXCFDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353558 | |
| Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Adamantylthio)acetic acid | |
CAS RN |
95769-28-1 | |
| Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)


![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)







